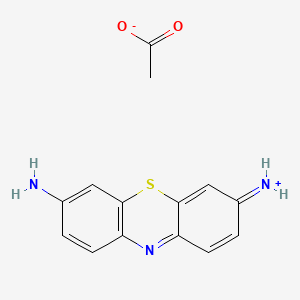

Thionin acetate

Descripción general

Descripción

Thionin acetate is a strongly staining metachromatic dye that is widely used for biological staining . It can also be used in place of Schiff reagent in quantitative Feulgen staining of DNA . Additionally, it can be used to mediate electron transfer in microbial fuel cells .

Molecular Structure Analysis

Thionin acetate has the molecular formula C12H10N3S . It is also known as 3,7-diamino-5λ⁴-phenothiazin-5-ylium . Thionins are first produced as preproproteins and then processed to yield the usually 5 kDa, basic thionin peptide with three or four disulfide bridges .Chemical Reactions Analysis

Thionin acetate can undergo reversible reactions under the influence of light energy . The reaction can also be reversed when the light source is removed .Physical And Chemical Properties Analysis

Thionin acetate appears as a dark green to black powder . It is soluble in water and HOAc: H2O (1:1), but insoluble in ethanol . Its molecular weight is 287.34 g/mol .Aplicaciones Científicas De Investigación

- Additional Information : Thionin acetate is blue to purple in aqueous solution and has a lambda-max (UV-Vis) of 592 - 602 nm in water .

- Applications :

Biological Staining

Electrochemical Biosensors

Binding Interactions with ctDNA

Mecanismo De Acción

Target of Action

Thionin acetate, also known as 3,7-Diamino-5-phenothiazinium acetate, is a low-molecular-weight protein . Its primary targets are bacteria, fungi, yeasts, and various naked cells in vitro . The compound interacts with these targets primarily through their cell membranes .

Mode of Action

The mode of action of Thionin acetate involves an electrostatic interaction of the positively charged thionin with the negatively charged phospholipids making up the cell membrane . This interaction is followed by either pore formation or a specific interaction with a certain lipid domain . This domain might be composed of phosphoinositides, which mediate transduction of environmental signals in eukaryotes .

Biochemical Pathways

The biochemical pathways affected by Thionin acetate are primarily related to the integrity and function of cell membranes . By interacting with the cell membrane, Thionin acetate disrupts normal cellular functions, leading to cell death .

Result of Action

The result of Thionin acetate’s action is the disruption of cell membrane integrity, leading to leakage of cellular contents and ultimately cell death . This makes Thionin acetate toxic to its target organisms .

Action Environment

It is known that thionin acetate is widely used as a biological stain , suggesting that it is stable under a variety of conditions. Furthermore, its mode of action suggests that it may be less effective in environments where the target organisms have protective mechanisms against membrane disruption.

Safety and Hazards

Thionin acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept away from strong oxidizing agents .

Relevant Papers The paper titled “The thionin family of antimicrobial peptides” provides valuable insights into the properties and potential applications of thionins . Another paper titled “The Lysozyme Inhibitor Thionine Acetate Is Also an Inhibitor of the Soluble Lytic Transglycosylase Slt35 from Escherichia coli” discusses the inhibitory effects of Thionin acetate on certain enzymes .

Propiedades

IUPAC Name |

(7-aminophenothiazin-3-ylidene)azanium;acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S.C2H4O2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;1-2(3)4/h1-6,13H,14H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIRQYHDJINFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Thionin acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

78338-22-4 | |

| Record name | 78338-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

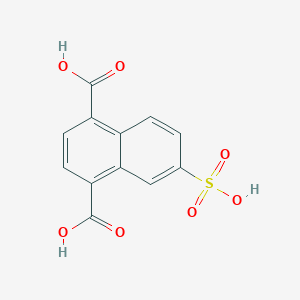

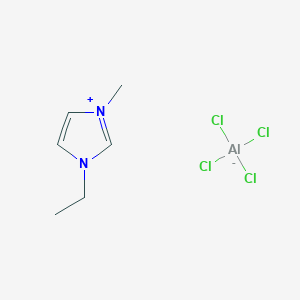

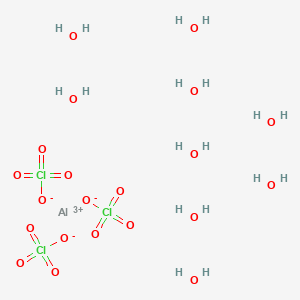

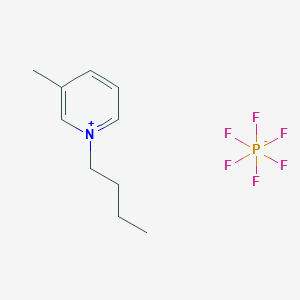

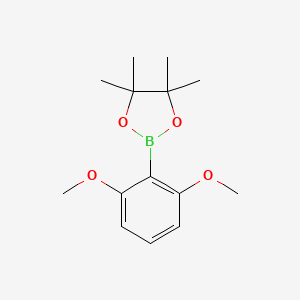

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Thionin acetate, also known as Lauth's violet, has the molecular formula C12H10ClN3O2S and a molecular weight of 291.75 g/mol.

ANone: While specific spectroscopic data wasn't detailed in the provided abstracts, researchers frequently employ techniques like UV-Vis spectroscopy [, , ] to analyze thionin acetate. UV-Vis spectroscopy helps determine its concentration in solutions and characterize its interactions with other molecules. Additionally, FTIR analysis is used to study its binding and the impact on functional groups. [, ].

ANone: Thionin acetate demonstrates stability across different environments. One study highlighted its use in fabricating a stable polyacrylic acid coating on polypropylene substrates, showcasing its resilience in both Phosphate Buffer Saline (PBS) and water []. This suggests potential for biomedical applications.

ANone: Research indicates that covalent organic frameworks (COFs) derived from thionin acetate exhibit promise as dyes and additives for DSSCs. Notably, RIO-43, a COF synthesized using thionin acetate, demonstrated notable efficiency in DSSC applications [, ].

ANone: Yes, a colorimetric assay utilizes the decrease in chloroperoxidase (CPO) enzyme activity caused by organophosphorus pesticides competing with thionin acetate for the enzyme's active site []. This competition leads to a measurable color change, enabling detection and quantification of these pesticides.

ANone: Researchers frequently utilize techniques like Fourier Transform Infrared Attenuated Total Reflectance (FTIR-ATR) [] and X-Ray Photoelectron Spectroscopy (XPS) [] to analyze the chemical composition and interactions of thionin acetate within materials. Additionally, electrochemical methods, including cyclic voltammetry (CV) and square wave voltammetry (SWV), are employed to study its redox behavior and interactions with DNA [].

ANone: Thionin acetate plays a role in biosensor development. It has been successfully employed as a redox mediator in nitrate biosensors, showcasing its ability to facilitate electron transfer in biological systems []. Furthermore, its use in developing an ultrasensitive bioelectrochemical system for CD105 determination highlights its potential in disease diagnostics and monitoring [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

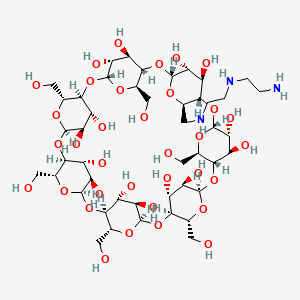

![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)

![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)

![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)